Cas no 5468-36-0 (2,3,5,6,7,8-hexahydrocinnolin-3-one)
2,3,5,6,7,8-hexahydrocinnolin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydrocinnolin-3(2H)-one
- 3(2H)-Cinnolinone,5,6,7,8-tetrahydro-
- 5,6,7,8-Tetrahydro-2H-cinnolin-3-one
- 5,6,7,8-tetrahydro-3(2H)-cinnolinone(SALTDATA: FREE)
- 5,6,7,8-Tetrahydro-2H-cinnolin-3-on
- 5,6,7,8-Tetrahydro-chinolon-3
- 5,6,7,8-Tetrahydro-cinnolinon-3
- 5,6-Tetramethylen-3-pyridazon
- m-Meconin
- NSC25397
- 2,3,5,6,7,8-hexahydrocinnolin-3-one
- 5,6,7,8-Tetrahydrocinnolin-3-ol
- 5,6,7,8-tetrahydro-3(2h)-cinnolinone
- 2,5,6,7,8-pentahydrocinnolin-3-one
- STL129501
- 5403AE
- BBL005819
- AB0195970
- 3(2H)-Cinnolinone, 5,6,7,8-tetrahydro-
- ST501349
- CHEMBL1619957
- AKOS002211491
- DTXSID50969971
- NSC-25397
- AS-62915
- D73284
- F3222-0095
- CS-0063195
- 5468-36-0
- EN300-40564
- 5,6,7,8-TETRAHYDRO-3(2H)-CINNOLINONE, 95%
- NSC 25397
- MFCD00828986
- CCG-211352
- DB-185469
- DB-263388
- ALBB-028379
-
- MDL: MFCD00828986
- Inchi: 1S/C8H10N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,10,11)
- InChI Key: YZVBTQDJTRCXMW-UHFFFAOYSA-N
- SMILES: O=C1C=C2C(CCCC2)=NN1
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0.5
Experimental Properties
- Density: 1.35
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.666
- PSA: 45.75000
- LogP: 0.64870
2,3,5,6,7,8-hexahydrocinnolin-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,5,6,7,8-hexahydrocinnolin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042617-1g |
5,6,7,8-Tetrahydrocinnolin-3(2H)-one |
5468-36-0 | 95% | 1g |
$449.08 | 2023-09-01 | |
| TRC | H290898-50mg |
2,3,5,6,7,8-Hexahydrocinnolin-3-one |
5468-36-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H290898-100mg |
2,3,5,6,7,8-Hexahydrocinnolin-3-one |
5468-36-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H290898-500mg |
2,3,5,6,7,8-Hexahydrocinnolin-3-one |
5468-36-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Apollo Scientific | OR925712-1g |
5,6,7,8-Tetrahydrocinnolin-3-ol |
5468-36-0 | 95% | 1g |
£100.00 | 2024-05-24 | |
| abcr | AB265129-500 mg |
5,6,7,8-Tetrahydro-3(2H)-cinnolinone |
5468-36-0 | 500MG |
€254.60 | 2022-06-11 | ||
| abcr | AB265129-1 g |
5,6,7,8-Tetrahydro-3(2H)-cinnolinone; . |
5468-36-0 | 1 g |
€304.50 | 2023-07-20 | ||
| Chemenu | CM521957-250mg |
5,6,7,8-Tetrahydrocinnolin-3(2H)-one |
5468-36-0 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM521957-1g |
5,6,7,8-Tetrahydrocinnolin-3(2H)-one |
5468-36-0 | 97% | 1g |
$*** | 2023-03-30 | |
| Key Organics Ltd | AS-62915-0.25g |
2,3,5,6,7,8-hexahydrocinnolin-3-one |
5468-36-0 | >97% | 0.25g |
£177.00 | 2025-02-09 |
2,3,5,6,7,8-hexahydrocinnolin-3-one Suppliers
2,3,5,6,7,8-hexahydrocinnolin-3-one Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2,3,5,6,7,8-hexahydrocinnolin-3-one
Hexahydrocinnolin-3-one: A Comprehensive Overview
Hexahydrocinnolin-3-one, also known by its CAS number 5468-36-0, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the family of cinnolines, which are heterocyclic aromatic compounds with a bicyclic structure. The name "hexahydrocinnolin-3-one" highlights its structural features: the "hexahydro" prefix indicates the presence of six hydrogen atoms in the saturated portion of the molecule, while "cinnolin-3-one" refers to the cinnoline skeleton with a ketone group at position 3.
The molecular structure of hexahydrocinnolin-3-one consists of a fused bicyclic system comprising a pyridine ring and a cyclohexene ring. The ketone group at position 3 plays a crucial role in its chemical reactivity and functional properties. This compound is synthesized through various methods, including cyclization reactions and reductions of cinnoline derivatives. Recent advancements in synthetic chemistry have enabled the development of more efficient and selective routes for its preparation.
Hexahydrocinnolin-3-one has been extensively studied for its applications in drug discovery and materials science. In the pharmaceutical industry, it serves as a valuable scaffold for designing bioactive molecules due to its ability to interact with various biological targets. For instance, studies have shown that derivatives of hexahydrocinnolin-3-one exhibit potential anti-inflammatory and anticancer activities. These findings underscore its importance as a lead compound in drug development.
In materials science, hexahydrocinnolin-3-one has been explored for its role in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems makes it a valuable component in constructing porous materials with applications in gas storage and catalysis. Recent research has focused on optimizing its coordination properties to enhance the performance of these materials under various conditions.
The chemical stability and reactivity of hexahydrocinnolin-3-one make it an attractive candidate for use in organic synthesis. Its saturated structure provides resistance to oxidation and other environmental factors, ensuring long-term stability in various chemical environments. Moreover, its ability to undergo diverse transformations enables chemists to tailor its properties for specific applications.
From an environmental perspective, hexahydrocinnolin-3-one has been evaluated for its biodegradability and potential impact on ecosystems. Studies indicate that it undergoes gradual degradation under aerobic conditions, minimizing its environmental footprint. This information is critical for industries that utilize this compound on a large scale, as it helps in designing sustainable manufacturing processes.
In conclusion, hexahydrocinnolin-3-one (CAS No: 5468-36-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features and functional properties make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new aspects of this compound's chemistry and applications, it is poised to play an even more significant role in advancing scientific innovation.
5468-36-0 (2,3,5,6,7,8-hexahydrocinnolin-3-one) Related Products
- 108749-03-7(2,3,5,6,7,8-hexahydrocinnolin-3-one hydrobromide)
- 39929-93-6(5,6,7,8-tetrahydro-8-methyl-3(2H)-Cinnolinone)
- 15210-10-3(5,6,7,8-tetrahydro-4-methyl-3(2H)-Cinnolinone)
- 679405-98-2(3(2H)-Pyridazinone, 6-methyl-5-propyl- (9CI))
- 122001-78-9(2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one)
- 126751-21-1(5,6-dihydro-7-methyl-3(2H)-Cinnolinone)
- 105537-90-4(6-Cyclohexyl-3-pyridazinone)
- 3666-48-6(5,6,7,8,9,10-hexahydro-Cycloocta[c]pyridazin-3(2H)-one)
- 39716-45-5(2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-3-one)
- 100114-19-0(5,6-dimethyl-2,3-dihydropyridazin-3-one)